4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride
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Overview
Description
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride is an organic compound with the molecular formula C7H12N2O·2HCl. It is a derivative of pyridine, characterized by the presence of an aminoethoxy group at the 2-position of the pyridine ring. This compound is typically found as a white to off-white crystalline powder and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, coatings, and polymers due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 2-(2-Aminoethoxy)ethanol
- 4-(2-Aminoethoxy)phenylamine
Uniqueness
4-(2-Aminoethoxy)pyridin-2-aminedihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise reactivity and functionality are required.
Properties
Molecular Formula |
C7H13Cl2N3O |
---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4-(2-aminoethoxy)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-2-4-11-6-1-3-10-7(9)5-6;;/h1,3,5H,2,4,8H2,(H2,9,10);2*1H |
InChI Key |
KYLJGWHNCKMUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCCN)N.Cl.Cl |
Origin of Product |
United States |
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